molecular formula C55H77N13O14S2 B037538 H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 CAS No. 120814-48-4

H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2

Cat. No.: B037538
CAS No.: 120814-48-4
M. Wt: 1208.4 g/mol
InChI Key: TTWKWWRHWRUGFW-GMIRWQTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pro7)-Neurokinin B is a modified form of Neurokinin B, a member of the tachykinin peptide family. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, stress response, and the regulation of reproductive functions. Neurokinin B specifically binds to the neurokinin-3 receptor, influencing several central and peripheral nervous system activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pro7)-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(Pro7)-Neurokinin B can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the methionine residues in the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Specific amino acids can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each with distinct biological activities.

Scientific Research Applications

Chemistry

In chemistry, (Pro7)-Neurokinin B is used to study peptide synthesis techniques and the effects of amino acid modifications on peptide stability and activity.

Biology

In biological research, it serves as a tool to investigate the role of neurokinin-3 receptors in various physiological processes, including reproductive hormone regulation and stress response.

Medicine

In medicine, (Pro7)-Neurokinin B is explored for its potential therapeutic applications in treating disorders related to the central nervous system, such as depression, anxiety, and chronic pain.

Industry

In the pharmaceutical industry, it is used in drug development and screening assays to identify new therapeutic agents targeting neurokinin receptors.

Mechanism of Action

(Pro7)-Neurokinin B exerts its effects by binding to the neurokinin-3 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. These events result in various cellular responses, such as neurotransmitter release and modulation of ion channel activity.

Comparison with Similar Compounds

Similar Compounds

    Neurokinin A: Another member of the tachykinin family, it binds to the neurokinin-2 receptor and has different physiological effects.

    Substance P: Binds to the neurokinin-1 receptor and is involved in pain perception and inflammatory responses.

Uniqueness

(Pro7)-Neurokinin B is unique due to its specific binding to the neurokinin-3 receptor, which distinguishes its physiological and pharmacological effects from those of Neurokinin A and Substance P. This specificity makes it a valuable tool in research and potential therapeutic applications targeting neurokinin-3 receptor-mediated pathways.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H77N13O14S2/c1-31(2)22-38(50(77)62-36(47(57)74)17-20-83-3)61-44(69)29-59-54(81)43-16-11-19-68(43)55(82)42(24-33-14-9-6-10-15-33)67-51(78)39(23-32-12-7-5-8-13-32)64-53(80)41(27-46(72)73)66-52(79)40(25-34-28-58-30-60-34)65-49(76)37(18-21-84-4)63-48(75)35(56)26-45(70)71/h5-10,12-15,28,30-31,35-43H,11,16-27,29,56H2,1-4H3,(H2,57,74)(H,58,60)(H,59,81)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,76)(H,66,79)(H,67,78)(H,70,71)(H,72,73)/t35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWKWWRHWRUGFW-GMIRWQTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H77N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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